molecular formula C9H18ClNO B6219206 4-ethoxybicyclo[2.2.1]heptan-1-amine hydrochloride CAS No. 2751620-28-5

4-ethoxybicyclo[2.2.1]heptan-1-amine hydrochloride

Cat. No.: B6219206
CAS No.: 2751620-28-5
M. Wt: 191.7
InChI Key:
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Description

4-ethoxybicyclo[2.2.1]heptan-1-amine hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its bicyclo[2.2.1]heptane core, which is functionalized with an ethoxy group and an amine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxybicyclo[2.2.1]heptan-1-amine hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

    Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the bicyclic core.

    Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    High-pressure reactors: for the Diels-Alder reaction to increase yield.

    Continuous flow reactors: for etherification and amination to enhance efficiency and scalability.

    Purification techniques: like crystallization and recrystallization to obtain high-purity hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-ethoxybicyclo[2.2.1]heptan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN3) are used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

4-ethoxybicyclo[2.2.1]heptan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-ethoxybicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride
  • 4-ethoxybicyclo[2.2.1]heptan-2-amine hydrochloride
  • 4-ethoxybicyclo[2.2.1]heptan-1-amine sulfate

Uniqueness

4-ethoxybicyclo[2.2.1]heptan-1-amine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethoxy group and amine functionality make it a versatile compound for various applications, distinguishing it from its analogs.

This detailed article provides a comprehensive overview of 4-ethoxybicyclo[221]heptan-1-amine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethoxybicyclo[2.2.1]heptan-1-amine hydrochloride involves the reaction of 4-ethoxybicyclo[2.2.1]heptan-1-one with hydroxylamine hydrochloride to form 4-ethoxybicyclo[2.2.1]heptan-1-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-ethoxybicyclo[2.2.1]heptan-1-one", "Hydroxylamine hydrochloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-ethoxybicyclo[2.2.1]heptan-1-one in ethanol and add hydroxylamine hydrochloride. Heat the mixture at reflux for several hours.", "Step 2: Cool the mixture and filter the solid product. Wash the product with cold ethanol and dry it under vacuum to obtain 4-ethoxybicyclo[2.2.1]heptan-1-amine.", "Step 3: Dissolve 4-ethoxybicyclo[2.2.1]heptan-1-amine in hydrochloric acid and stir the mixture at room temperature for several hours.", "Step 4: Cool the mixture and filter the solid product. Wash the product with cold ethanol and dry it under vacuum to obtain 4-ethoxybicyclo[2.2.1]heptan-1-amine hydrochloride." ] }

CAS No.

2751620-28-5

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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